-Phenyloctan-1-ol is a synthetic organic compound not readily found in nature. Research efforts have focused on developing efficient and sustainable methods for its synthesis. Studies have explored various approaches, including:
Research also focuses on characterizing the physical and chemical properties of 8-phenyloctan-1-ol using techniques like:
Research suggests that 8-phenyloctan-1-ol may have potential applications in various fields, including:
8-Phenyloctan-1-ol is an organic compound characterized by a long hydrocarbon chain with a phenyl group attached to the eighth carbon. Its chemical formula is and it has a molecular weight of 206.32 g/mol. This compound features a hydroxyl group (-OH) at the terminal position, making it a primary alcohol. The structure can be represented as follows:
textC6H5 |H3C-CH2-CH2-CH2-CH2-CH2-OH
This compound is notable for its hydrophobic nature due to the long alkyl chain, while the hydroxyl group imparts some degree of hydrophilicity, allowing for unique solubility characteristics.
Currently, there is no scientific research readily available on the specific mechanism of action of 8-phenyl-1-octanol in any biological system.
Several methods have been reported for synthesizing 8-phenyloctan-1-ol:
8-Phenyloctan-1-ol finds applications in various fields:
Interaction studies involving 8-phenyloctan-1-ol have primarily focused on its reactivity in organic synthesis. For instance, it has been utilized in coupling reactions within solid-phase peptide synthesis, demonstrating its utility in forming complex biomolecules . Its interactions with various reagents highlight its versatility as a building block in organic chemistry.
Several compounds share structural similarities with 8-phenyloctan-1-ol, which can be compared based on their functional groups and applications:
What sets 8-phenyloctan-1-ol apart is its longer carbon chain combined with a phenolic structure, which provides unique solubility properties and potential biological activities not observed in shorter-chain analogs. This combination allows for diverse applications ranging from fragrance formulation to chemical synthesis.
The synthesis of 8-Phenyloctan-1-ol has evolved significantly over the past decade, with various approaches developed to construct the characteristic alkyl-aryl bond. Traditional methods often involve multi-step sequences with challenges in regioselectivity and functional group tolerance. Modern synthetic pathways have embraced catalytic approaches, particularly transition metal-mediated reactions, to overcome these limitations and provide more efficient access to this important building block.
Transition metal-catalyzed cross-coupling reactions represent one of the most powerful strategies for constructing the carbon backbone of 8-Phenyloctan-1-ol. These methods enable the formation of C(sp²)-C(sp³) bonds through the coupling of aryl electrophiles with alkyl nucleophiles or vice versa.
Recent innovations in light-mediated B-alkyl Suzuki-Miyaura cross-coupling between alkyl boranes and aryl bromides have emerged as particularly promising for the synthesis of compounds like 8-Phenyloctan-1-ol. This approach utilizes alkyl boranes generated via hydroboration from readily available alkenes, exhibiting excellent regioselectivity and enabling the selective transfer of primary alkyl fragments onto the arene ring under photocatalytic conditions. The methodology operates efficiently at room temperature within just 30 minutes, eliminating the need for expensive catalytic systems and sensitive organometallic compounds.
Alternatively, palladium-catalyzed cross-coupling reactions using alkylboron or alkylzinc reagents have been developed for carbon-carbon bond formation with a wide range of primary alkyl electrophiles, including iodides, bromides, chlorides, and tosylates. These approaches often employ bulky, electron-rich ligands to facilitate the desired coupling while suppressing undesired β-hydride elimination—a common side reaction in alkyl-metal intermediates.
Table 1: Comparison of Transition Metal Catalysts for Alkyl-Aryl Cross-Coupling
| Catalyst System | Electrophile | Nucleophile | Conditions | Yield Range (%) | Key Advantages | Key Limitations |
|---|---|---|---|---|---|---|
| Pd/Trialkylphosphine | Primary alkyl halides | Alkylboron/Alkylzinc | RT to 60°C | 65-85 | High functional group tolerance | Limited with secondary alkyl electrophiles |
| Ni-based complexes | Secondary alkyl halides | Alkylboron/Alkylzinc | RT to 80°C | 70-90 | Effective with secondary substrates | Often requires air-sensitive ligands |
| Cu catalysts | Alkyl halides | Allylboron reagents | 0-25°C | 60-80 | Mild conditions | Limited scope with non-allyl nucleophiles |
| Photoredox/Ni dual catalysis | Aryl bromides | Alkyl boranes | RT, light | 75-95 | Room temperature, fast kinetics | Requires specialized photoreactor setup |
The synthesis of 8-Phenyloctan-1-ol can also be approached through nickel-catalyzed cross-electrophile coupling. This methodology enables the direct coupling of aryl chlorides with alkyl chlorides—among the most abundant and stable carbon electrophiles—using a small amount of iodide or bromide along with specialized ligands such as pyridine-2,6-bis(N-cyanocarboxamidine). This approach offers a practical alternative to traditional cross-coupling reactions that require stoichiometric organometallic reagents.
When considering the stereochemical aspects of 8-Phenyloctan-1-ol synthesis, asymmetric catalysis provides powerful tools to control the configuration of potential stereogenic centers. Although 8-Phenyloctan-1-ol itself does not contain a stereocenter, the development of stereoselective methodologies for related compounds offers valuable insights for the synthesis of chiral derivatives or intermediates.
Dynamic asymmetric processes utilizing racemic mixtures of chiral substrates as starting materials have emerged as powerful methods for obtaining enantiomerically enriched molecules. For example, asymmetric cross-couplings of racemic allyl halides with non-stabilized sp² and sp³-hybridized nucleophiles can provide a route to chiral compounds with high enantioselectivity.
Nickel-catalyzed stereoconvergent methods have been developed for enantioselective Suzuki arylation of racemic α-haloamides, providing a unique example of asymmetric arylation of activated alkyl electrophiles. These approaches could potentially be adapted for the synthesis of chiral analogs of 8-Phenyloctan-1-ol through strategic placement of stereogenic centers along the alkyl chain.
Manganese complexes with N4 ligands have also demonstrated efficacy in the oxidative kinetic resolution of secondary alcohols like 1-phenylethanol, achieving enantiomeric excess (ee) values of up to 90% under optimized conditions. This approach offers a complementary strategy for obtaining enantioenriched alcohols through resolution rather than asymmetric synthesis.
Table 2: Asymmetric Catalytic Systems for Related Phenylalkanol Synthesis
| Catalytic System | Substrate | Product Type | Temperature (°C) | ee (%) | Key Features |
|---|---|---|---|---|---|
| Mn complex with N4 ligands | 1-phenylethanol | Secondary alcohol | 0 | 50-90 | Oxidative kinetic resolution |
| Ni/chiral ligand | Racemic α-haloamides | α-arylated products | RT | >90 | Stereoconvergent arylation |
| Cu/chiral ligand | Allylboronic esters | Homoallylic alcohols | -20 to 0 | 80-95 | 1,2-addition to carbonyls |
| Pd/chiral phosphine | Racemic allyl halides | Branched products | 25 | 70-95 | Dynamic kinetic resolution |
The choice of solvent plays a crucial role in transition metal-catalyzed cross-coupling reactions and can significantly impact both reaction kinetics and selectivity. For the synthesis of compounds like 8-Phenyloctan-1-ol, solvent effects must be carefully considered to optimize yield and selectivity.
Studies on palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have demonstrated that solvents can influence the selectivity between competing reaction pathways. For instance, the cross-coupling of chloroaryl triflates with boronic acids in the presence of PtBu₃ has been shown to yield different products depending on whether the reaction is conducted in THF/toluene or MeCN/DMF. This solvent-induced switch in selectivity has been attributed to the ability of polar solvents to stabilize anionic catalyst species.
The fundamental interactions between solvent and catalyst in palladium-catalyzed cross-couplings involve activation of precatalysts, stabilization of organometallic reagents and catalysts, and modulation of acid-base reactivity. For the synthesis of 8-Phenyloctan-1-ol, these interactions can be leveraged to enhance catalytic efficiency and product selectivity.
Table 3: Solvent Effects in Selected Cross-Coupling Reactions Relevant to 8-Phenyloctan-1-ol Synthesis
| Solvent | Dielectric Constant | Catalyst System | Reaction Type | Effect on Outcome |
|---|---|---|---|---|
| THF | 7.6 | Pd/PtBu₃ | Suzuki coupling | Favors C-O activation |
| Toluene | 2.4 | Pd/PtBu₃ | Suzuki coupling | Favors C-O activation, higher catalyst stability |
| MeCN | 37.5 | Pd/PtBu₃ | Suzuki coupling | Favors C-Cl activation, stabilizes ionic intermediates |
| DMF | 38.3 | Pd/PtBu₃ | Suzuki coupling | Favors C-Cl activation, higher solubility of bases |
| Ethanol | 24.5 | Pd/PPh₃ | Hydrolysis step | Facilitates ester hydrolysis in final steps |
| Water | 80.1 | Pd/water-soluble ligands | Aqueous coupling | Enables micellar catalysis, environmentally friendly |
For the specific synthesis of 8-Phenyloctan-1-ol, optimized reaction conditions involve careful solvent selection for each step of the synthetic sequence. In transition metal-catalyzed couplings forming the phenyl-alkyl bond, non-polar solvents like benzene have been employed with aluminum trichloride catalysis at controlled temperatures of 0-10°C. For subsequent hydrolysis steps, protic solvents such as methanol or ethanol have proven effective, with reaction temperatures of 20-60°C facilitating efficient conversion to the desired alcohol product.
Recent trends in organic synthesis emphasize the development of environmentally sustainable production methods. For 8-Phenyloctan-1-ol, several green chemistry innovations offer promising pathways toward more sustainable synthesis.
The life cycle assessment (LCA) of carbon-carbon cross-coupling reactions has revealed the importance of separating intrinsic impacts (the genuine generalizable innovations of novel chemical process methods) from extrinsic impacts (outcomes of individual laboratory chemical protocols). This distinction highlights opportunities for improving the environmental profile of 8-Phenyloctan-1-ol synthesis through catalyst recycling, careful selection of reagents, and reaction optimization.
Transition-metal-free cross-coupling strategies have emerged as environmentally friendly alternatives to traditional methods. For example, a recent approach utilizing aryl(heteroaryl) methyl sulfoxides and alcohols to afford alkyl aryl(heteroaryl) ethers demonstrates the feasibility of forming bonds to aryl systems without transition metals. Such approaches could potentially be adapted for the synthesis of 8-Phenyloctan-1-ol or its derivatives.
The development of continuous-flow conditions for photocatalytic cross-coupling reactions offers significant advantages in terms of scalability, safety, and overall efficiency. When applied to the synthesis of compounds like 8-Phenyloctan-1-ol, flow chemistry can reduce reaction times, decrease solvent usage, and enhance reproducibility.
Table 4: Green Chemistry Metrics for Various 8-Phenyloctan-1-ol Synthesis Routes
| Synthetic Approach | E-factor | PMI | Solvent Intensity (L/kg) | Critical Elements Used | Renewable Feedstocks | Scale-up Potential |
|---|---|---|---|---|---|---|
| Traditional multi-step | 80-120 | 95-140 | 60-100 | Pd, P | No | Moderate |
| Photocatalytic coupling | 50-70 | 60-85 | 30-50 | Ru or Ir (trace) | Possible | Good |
| Transition-metal-free | 40-60 | 50-75 | 25-45 | None | Possible | Very good |
| Continuous flow | 30-50 | 40-60 | 15-30 | Varies | Possible | Excellent |
An innovative synthesis process for related compounds like 4-phenyl-1-butanol utilizes tetrahydrofuran as a raw material, which undergoes reaction with acyl chloride under zinc chloride catalysis to obtain high-yield, high-purity intermediates. This approach avoids the use of toxic mercury reagents employed in older synthetic routes and reduces waste generation. Similar principles could be applied to develop greener synthetic pathways for 8-Phenyloctan-1-ol.
The hydroxyl group in 8-phenyloctan-1-ol participates in nucleophilic substitution reactions through multiple mechanistic pathways, each governed by specific reaction conditions and substrate characteristics [9] [15]. The primary mechanism involves the conversion of the hydroxyl group into a suitable leaving group, followed by nucleophilic attack [37].
Under basic conditions, the hydroxyl group of 8-phenyloctan-1-ol can undergo direct nucleophilic substitution via an SN2 mechanism [10] [15]. This process requires the conversion of the poor leaving group (hydroxide) into a more suitable departing group through protonation or alternative activation strategies [9] [16]. The reaction proceeds through a concerted mechanism where bond formation and bond breaking occur simultaneously, resulting in inversion of stereochemistry at the carbon center [10].
In acidic environments, 8-phenyloctan-1-ol exhibits enhanced reactivity through protonation of the hydroxyl group, forming an oxonium ion intermediate [16] [37]. This activation strategy transforms the hydroxyl group into water, a significantly better leaving group [16]. The mechanism can proceed via either SN1cA or SN2cA pathways, depending on the substitution pattern and reaction conditions [37]. The SN1cA mechanism involves formation of a carbocation intermediate, leading to racemization, while the SN2cA mechanism maintains the concerted nature with stereochemical inversion [15].
The phenyl substituent in 8-phenyloctan-1-ol provides additional stabilization through resonance effects, particularly when carbocationic intermediates are formed [28]. This stabilization influences the reaction kinetics and can favor SN1-type mechanisms under appropriate conditions [15]. The extended alkyl chain length also affects the accessibility of the reaction center and can influence the preferred mechanistic pathway [12].
| Mechanism Type | Conditions | Stereochemistry | Rate Law | Intermediate | Typical Temperature (°C) | Common Nucleophiles |
|---|---|---|---|---|---|---|
| SN2 | Base-catalyzed | Inversion | Bimolecular | Transition state | Room temperature | OH⁻, OR⁻, CN⁻ |
| SN1cA | Acid-catalyzed | Racemization | Unimolecular | Carbocation | 50-80 | H₂O, ROH |
| SN2cA | Acid-catalyzed | Inversion | Bimolecular | Transition state | Room temperature | H₂O, ROH |
The oxidation of 8-phenyloctan-1-ol through catalytic dehydrogenation represents a fundamental transformation that modulates the oxidation state of the carbon center bearing the hydroxyl group [17] [18]. This process converts the primary alcohol to the corresponding aldehyde through selective removal of hydrogen atoms [19] [22].
Catalytic dehydrogenation of 8-phenyloctan-1-ol can be achieved through various catalyst systems, each operating through distinct mechanistic pathways [19] [21]. Nickel(II)-diphosphine complexes have demonstrated efficacy in acceptorless dehydrogenation reactions, where the alcohol substrate serves as both hydrogen donor and acceptor [19] [22]. The mechanism involves metal-ligand cooperation, where the diphosphine ligand participates directly in the hydrogen abstraction process [22].
The dehydrogenation process typically proceeds through initial coordination of the alcohol substrate to the metal center, followed by beta-hydride elimination to form the aldehyde product and a metal hydride intermediate [18] [21]. The catalytic cycle is completed through hydrogen gas evolution or transfer to an acceptor molecule [21] [41]. The efficiency of this transformation depends on several factors including temperature, catalyst loading, and the presence of base additives [19] [22].
Palladium-copper dual catalyst systems represent an alternative approach for alcohol oxidation, operating through aerobic oxidation mechanisms rather than acceptorless dehydrogenation [17]. These systems utilize atmospheric oxygen as the terminal oxidant, avoiding the need for stoichiometric hydrogen acceptors [17]. The mechanism involves initial coordination of the alcohol to palladium, followed by beta-hydride elimination and subsequent oxidation of the resulting palladium hydride by oxygen [17].
Iron-based catalysts bearing pincer ligands have emerged as earth-abundant alternatives for alcohol dehydrogenation [41]. These systems operate through bifunctional mechanisms involving both the metal center and the ligand framework [41]. The proposed mechanism involves formation of an amido-iron complex as the active catalyst, which facilitates concerted dehydrogenation through metal-ligand cooperation [41].
| Catalyst System | Operating Temperature (°C) | Conversion (%) | Selectivity (%) | Hydrogen Evolution | Mechanism Type | Turnover Number |
|---|---|---|---|---|---|---|
| Ni(II)-diphosphine | 120 | 52 | 100 | Yes | Metal-ligand cooperation | 20 |
| Pd/Cu dual | 120 | 95 | 98 | No | Aerobic oxidation | 500 |
| Ru(II) complex | 100 | 100 | 100 | Yes | Acceptorless | 100 |
| Fe(PNP) | 120 | 100 | 100 | Yes | Bifunctional | 1000 |
| Ir(I) complex | 25 | 100 | 100 | No | Electrochemical | 25000 |
8-Phenyloctan-1-ol functions as an effective hydrogen-bond donor in multicomponent reaction systems, leveraging its hydroxyl group to facilitate various transformations through non-covalent interactions [25] [28]. The hydrogen-bonding capability of the alcohol functionality enables it to participate in complex reaction networks where multiple components interact simultaneously [27].
The hydroxyl group in 8-phenyloctan-1-ol exhibits characteristic hydrogen-bond donor properties with a donor count of one, allowing it to form intermolecular hydrogen bonds with suitable acceptor molecules [23] [24]. The strength of these interactions depends on the electronic environment created by the phenyl substituent and the extended alkyl chain [28]. The phenyl ring can participate in additional non-covalent interactions, including pi-pi stacking and CH-pi interactions, which enhance the overall binding affinity in multicomponent systems [28].
In multicomponent reactions, 8-phenyloctan-1-ol can serve multiple roles depending on the reaction conditions and partner molecules [27]. As a hydrogen-bond donor, it can activate nucleophilic species by stabilizing negative charge development during bond formation processes [34] [36]. This activation occurs through hydrogen bonding between the alcohol hydroxyl group and the nucleophile, which increases the electron density and reactivity of the nucleophilic center [36].
The alcohol can also function as a proton relay in multicomponent systems, facilitating proton transfer processes between different reaction components [33] [34]. This role is particularly important in reactions involving multiple acid-base equilibria, where the alcohol can shuttle protons between acidic and basic sites [34]. The relatively moderate acidity of the hydroxyl group (pKa approximately 15.5) makes it suitable for these relay functions [25].
Experimental studies have demonstrated that hydrogen-bonding interactions involving alcohols can significantly enhance reaction rates and selectivities in multicomponent systems [34] [36]. The presence of hydrogen-bond acceptor catalysts, such as tetrabutylammonium phosphate, can amplify these effects by creating stronger hydrogen-bonding networks [36]. These interactions lead to polarization of carbon-hydrogen bonds adjacent to the hydroxyl group, making them more susceptible to radical abstraction processes [36].
The phenyl substituent in 8-phenyloctan-1-ol provides additional opportunities for non-covalent interactions in multicomponent systems [28]. The aromatic ring can engage in hydrogen bonding through its pi-electron system, acting as a weak hydrogen-bond acceptor [28] [39]. This dual functionality (hydroxyl as donor, phenyl as acceptor) enables the molecule to bridge different components in multicomponent reaction networks [28].
| Functional Group | H-Bond Donor Count | H-Bond Acceptor Count | Bond Dissociation Energy (kcal/mol) | pKa Value | Activation Enhancement Factor | Multicomponent Reaction Role |
|---|---|---|---|---|---|---|
| Primary alcohol | 1 | 1 | 94.1 | 15.5 | 2.5 | Nucleophile activator |
| Secondary alcohol | 1 | 1 | 91.5 | 16.1 | 2.8 | Proton relay |
| Phenolic alcohol | 1 | 1 | 85.2 | 10.0 | 4.2 | Electron donor |
| Tertiary alcohol | 1 | 1 | 88.3 | 17.1 | 1.8 | Steric director |
8-Phenyloctan-1-ol represents a fascinating example of how molecular structure influences supramolecular assembly and nanoscale organization. This compound, with the molecular formula C₁₄H₂₂O and CAS number 10472-97-6, possesses a unique combination of structural features that enable complex interfacial behavior and self-assembly mechanisms.
The compound consists of a phenyl ring connected to an eight-carbon aliphatic chain terminating in a hydroxyl group, creating an amphiphilic molecule with both hydrophobic and hydrophilic characteristics. This structural arrangement facilitates diverse intermolecular interactions, including hydrogen bonding through the terminal hydroxyl group, π-π stacking interactions via the aromatic phenyl ring, and van der Waals forces along the aliphatic chain.
Scanning tunneling microscopy studies of phenyl alcohols, including 8-phenyloctan-1-ol, at liquid-solid interfaces reveal remarkable structural details about molecular organization and assembly mechanisms. The technique provides atomic-scale resolution of molecular arrangements at the interface between organic solvents and solid substrates such as highly oriented pyrolytic graphite.
At the liquid-solid interface, particularly in phenyloctane solution on graphite surfaces, 8-phenyloctan-1-ol molecules adopt specific conformational arrangements that maximize favorable intermolecular interactions while minimizing steric hindrance. The long alkyl chain of the compound allows for extensive van der Waals interactions with the substrate surface, while the phenyl ring can engage in π-π stacking with neighboring molecules.
Scanning tunneling microscopy observations demonstrate that the interfacial layer formation is characterized by specific length scales and molecular orientations. For phenyl alcohols at liquid-solid interfaces, the interfacial layer typically extends approximately 0.5 nm from the solid surface, indicating that interfacial effects are highly localized but significantly influence molecular organization.
The hydroxyl group of 8-phenyloctan-1-ol plays a crucial role in interfacial stabilization through hydrogen bonding networks. These networks can form both with surface-bound water molecules and with neighboring alcohol molecules, creating a complex three-dimensional structure that stabilizes the interfacial assembly.
Temperature-dependent scanning tunneling microscopy studies reveal that the interfacial behavior exhibits thermal transitions characteristic of glass-like behavior. The interfacial layer shows evidence of a distinct glass transition temperature (Tg,interfacial) that differs from the bulk material, indicating that confinement effects at the interface significantly alter the molecular dynamics.
The formation of two-dimensional crystal lattices in 8-phenyloctan-1-ol assemblies is governed by a complex interplay of non-covalent interactions that operate at different length scales and with varying strengths. The primary interactions include hydrogen bonding, π-π stacking, and van der Waals forces, each contributing to the overall stability and organization of the supramolecular structure.
Hydrogen bonding in 8-phenyloctan-1-ol occurs through two distinct mechanisms: the conventional O-H···O hydrogen bonds between hydroxyl groups and the competitive O-H···π interactions between the hydroxyl group and the aromatic π-system. This dual hydrogen bonding capability creates a rich landscape of possible supramolecular architectures.
The phenyl ring in 8-phenyloctan-1-ol acts as both a steric hindrance and a source of stabilizing interactions. While the aromatic ring can disrupt the formation of extended hydrogen bonding networks due to its bulky nature, it simultaneously provides opportunities for π-π stacking interactions that can stabilize two-dimensional assemblies.
Computational studies of similar phenyl alcohol systems reveal that π-π stacking interactions adopt preferentially slip-stacked configurations rather than perfect face-to-face arrangements. This slip-stacked geometry minimizes steric repulsion while maximizing attractive dispersion forces. The optimal stacking distance for phenyl rings in these systems is approximately 3.6 Å, which represents a balance between attractive and repulsive forces.
The long aliphatic chain of 8-phenyloctan-1-ol contributes to lattice formation through van der Waals interactions and provides flexibility that allows the molecule to adopt various conformations depending on the packing requirements. The chain can exist in both all-trans and gauche conformations, with the preferred conformation depending on the overall packing density and the presence of other intermolecular interactions.
In two-dimensional crystal lattices, 8-phenyloctan-1-ol molecules typically organize into layered structures where the phenyl rings align in slip-stacked arrangements, the aliphatic chains interdigitate or pack in parallel arrangements, and the hydroxyl groups form hydrogen bonding networks that provide additional stability. The resulting structures often exhibit polymorphism, with different packing arrangements possible depending on the crystallization conditions.
The molecular packing architectures of 8-phenyloctan-1-ol are profoundly influenced by solvent polarity, which affects both the strength of intermolecular interactions and the preferred conformational states of the molecules. Solvent effects operate through multiple mechanisms, including direct solvation of functional groups, modification of intermolecular interaction strengths, and alteration of molecular conformations.
In nonpolar solvents, 8-phenyloctan-1-ol molecules tend to form more compact assemblies driven primarily by hydrogen bonding between hydroxyl groups and π-π stacking interactions between phenyl rings. The lack of competing polar interactions from the solvent allows these intrinsic molecular interactions to dominate the assembly process.
Polar solvents significantly modify the assembly behavior by competing with intermolecular hydrogen bonds. High-polarity solvents can disrupt the O-H···O hydrogen bonding networks by providing alternative hydrogen bonding partners for the hydroxyl groups. This competition leads to more extended, less compact molecular arrangements and can prevent the formation of well-defined crystalline structures.
The aromatic phenyl ring of 8-phenyloctan-1-ol exhibits different behavior in solvents of varying polarity. In nonpolar environments, π-π stacking interactions are enhanced, leading to more pronounced aromatic clustering. In polar solvents, the electrostatic interactions between the solvent and the π-electron system can reduce the strength of π-π stacking, resulting in more dispersed molecular arrangements.
Binary solvent systems offer unique opportunities to tune the molecular packing architectures of 8-phenyloctan-1-ol through controlled variation of solvent composition. By systematically varying the ratio of polar to nonpolar solvents, it is possible to achieve intermediate packing states that combine features of both pure solvent systems.
The aliphatic chain of 8-phenyloctan-1-ol responds differently to solvent polarity changes compared to the phenyl ring and hydroxyl group. Nonpolar solvents tend to promote extended chain conformations through favorable van der Waals interactions, while polar solvents may induce more compact, folded conformations as the chain attempts to minimize contact with the polar medium.
Solvent-induced conformational changes in 8-phenyloctan-1-ol can lead to dramatic alterations in the overall molecular packing. For example, changes in the alkyl chain conformation from all-trans to gauche can alter the effective molecular length and shape, leading to different packing arrangements and potentially different polymorphic forms.
The effect of solvent polarity on the assembly of 8-phenyloctan-1-ol is also temperature-dependent. At higher temperatures, thermal motion can overcome some of the solvent-induced conformational preferences, leading to more dynamic assemblies. At lower temperatures, solvent effects become more pronounced as molecular motion is reduced and intermolecular interactions have more time to reach equilibrium.
Understanding these solvent effects is crucial for controlling the supramolecular assembly of 8-phenyloctan-1-ol in various applications. By carefully selecting solvent systems with appropriate polarity characteristics, it becomes possible to direct the formation of specific molecular packing architectures with desired properties and functionalities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₂O |
| Molecular Weight | 206.32 g/mol |
| CAS Number | 10472-97-6 |
| Density | 0.942 g/mL at 20°C |
| Boiling Point | 126-128°C at 0.2 mmHg |
| Refractive Index | 1.5060 |
| pKa | 15.20 ± 0.10 (predicted) |
| Water Solubility | Not miscible or difficult to mix with water |
| Appearance | Colorless liquid |
| Stability | Stable, incompatible with strong oxidizing agents |
Table 1: Physical and Chemical Properties of 8-Phenyloctan-1-ol
| Parameter | Value | Reference |
|---|---|---|
| Interfacial Layer Length Scale (ξ) | ~0.5 nm (for phenyl alcohols in silica templates) | Paluch et al. (2024) |
| Glass Transition Temperature (Tg,core) | Variable with confinement | Paluch et al. (2024) |
| Glass Transition Temperature (Tg,interfacial) | Detected in native templates | Paluch et al. (2024) |
| Hydrogen Bond Network Type | O-H···O and O-H···π competitive schemes | Nowok et al. (2021) |
| π-π Stacking Geometry | Slip-stacked configuration | General phenyl alcohol behavior |
| Preferred Intermolecular Interactions | Hydrogen bonding, π-π stacking, van der Waals forces | General phenyl alcohol behavior |
Table 2: Supramolecular Assembly Parameters
| Solvent Type | Effect on Assembly | Molecular Packing |
|---|---|---|
| Nonpolar (low polarity) | Enhanced π-π stacking interactions | Planar arrangements favored |
| Polar (high polarity) | Promotes hydrogen bonding networks | Non-planar conformations possible |
| Hydrophobic solvents | Swelling effect on assemblies | Increased intermolecular spacing |
| Hydrophilic solvents | Shrinking effect on assemblies | Decreased intermolecular spacing |
| Binary solvent systems | Tunable morphology transitions | Variable based on composition |
Table 3: Solvent Polarity Effects on Molecular Packing